molecular formula C14H15N3O2 B13899226 5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one

5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one

Cat. No.: B13899226
M. Wt: 257.29 g/mol
InChI Key: ROPDWVNTKKOSIS-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one is a high-purity chemical compound offered for research purposes . This compound belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold, a chemotype of significant interest in medicinal chemistry and CNS drug discovery . Derivatives of this core structure have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), a key target for investigating novel therapeutic approaches for schizophrenia and other neuropsychiatric disorders . Research into this chemical series has also yielded selective negative allosteric modulators (NAMs) of mGlu3, providing valuable tool compounds for studying glutamate receptor pharmacology and function . The structural features of this scaffold, including a lactam-type carbonyl and an aromatic southern nitrogen, are known to influence critical properties like CNS penetration and selectivity profiles . This product is intended for use in pharmaceutical research, hit-to-lead optimization, and exploratory neuroscience. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one

InChI

InChI=1S/C14H15N3O2/c1-19-13-4-2-11(3-5-13)8-16-9-12-6-7-15-17(12)10-14(16)18/h2-7H,8-10H2,1H3

InChI Key

ROPDWVNTKKOSIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=CC=NN3CC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one

General Synthetic Strategy

The synthesis of 5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one generally follows a two-stage approach:

This approach aligns with established methods for polysubstituted pyrazoles and fused pyrazolo systems, as detailed in the literature.

Synthesis of the Pyrazolo[1,5-a]pyrazin-6-one Core

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

A common and efficient method involves the cyclocondensation of 1,3-diketones or 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines. This reaction rapidly forms the pyrazole ring, which can be further elaborated into fused systems.

  • Typical Conditions: Reflux in ethanol or other suitable solvents.
  • Catalysts: Acidic or neutral conditions; sometimes nano-ZnO catalysis is employed for green synthesis with high yields (~95%).
  • Yields: Generally high, 80–95%.
Step Reagents Conditions Yield (%) Notes
1 1,3-diketone + hydrazine Reflux, EtOH 80–95 Formation of pyrazole intermediate
2 Further cyclization Acid/base catalysis 70–90 Formation of fused pyrazolo[1,5-a]pyrazin-6-one

This method is adaptable to various substituents, including aromatic groups that can be introduced via substituted diketones or hydrazines.

Cycloaddition and Oxidative Aromatization

Alternative approaches include 1,3-dipolar cycloaddition reactions of diazocarbonyl compounds with alkynes, followed by oxidation to aromatize the pyrazole ring. This method can be useful for constructing complex pyrazole derivatives with good regioselectivity and yields (up to 89%).

Representative Synthetic Route (Proposed)

  • Step 1: Synthesis of 5-aminopyrazole intermediate by cyclocondensation of a suitable β-diketone with hydrazine hydrate.
  • Step 2: Condensation of the 5-aminopyrazole with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base intermediate.
  • Step 3: Cyclization and reduction or oxidation steps to yield the fused 4,7-dihydropyrazolo[1,5-a]pyrazin-6-one core bearing the 4-methoxybenzyl substituent.

Data Tables Summarizing Key Preparation Parameters

Parameter Description Typical Range/Value
Starting materials 1,3-diketones, hydrazine derivatives, 4-methoxybenzaldehyde Commercially available
Solvents Ethanol, DMF, methanol Polar protic/aprotic
Catalysts Nano-ZnO, acid catalysts (p-TSA), bases (LDA) 5–10 mol%
Temperature Room temperature to reflux (~25–110°C) 25–110°C
Reaction time 30 min to 4 hours Depends on step
Yield (%) 60–95% High yields achievable
Purification methods Recrystallization, column chromatography Standard organic techniques

Research Results and Analysis

  • Yields and Efficiency: The nano-ZnO catalyzed method for pyrazole formation offers excellent yields (up to 95%) with short reaction times and environmentally friendly profiles.
  • Regioselectivity: The condensation of 5-aminopyrazoles with aromatic aldehydes can lead to regioisomeric products depending on substituent sterics; careful selection of reaction conditions can favor the desired isomer.
  • Catalyst Reusability: Certain catalysts like nano-ZnO and copper triflate ionic liquids have been reported to be reusable for multiple cycles without significant loss of activity.
  • Reaction Conditions: Solvent-free or green chemistry approaches (e.g., sonication, microwave irradiation) have been explored to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions to achieve the desired transformation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 5-[(4-methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one can be contextualized by comparing it to related pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]pyrazines, and their derivatives. Key structural and functional differences are outlined below:

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one Pyrazolo[1,5-a]pyrazinone 5-(4-methoxyphenyl)methyl Methoxybenzyl Not explicitly reported (inferred: kinase inhibition)
7-(4-Methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid Pyrazolo[1,5-a]pyrimidine 7-(4-methoxyphenyl), 5-carboxylic acid Methoxyphenyl, carboxylic acid Antimicrobial (inferred from analogues)
2-Aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles Pyrazolo[1,5-a]pyrimidine 2-Aryl, 6-carbonyl, 3-cyano Nitrile, carbonyl Antitumor (CDK2 inhibition)
5-(1-tert-butyl-1H-pyrazol-4-yl)-7-oxo-6-isopropyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 5-tert-butylpyrazole, 6-isopropyl Nitrile, tert-butyl Not reported (structural diversity)
6-Nitro-5-methyl-7-(4'-hydroxy-3'-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 6-nitro, 7-(hydroxy-methoxyphenyl) Nitro, hydroxy, methoxy Oxidative aromatization precursor
  • Substituent Impact :
    • Methoxy groups (e.g., 4-methoxyphenyl in the target compound) improve solubility and membrane permeability .
    • Nitrile groups (e.g., in 2-aryl-3-carbonitriles) enhance enzyme inhibition (e.g., CDK2) by forming hydrogen bonds with active sites .
    • Nitro groups (e.g., in 6-nitro derivatives) may serve as precursors for oxidative aromatization, increasing aromaticity and stability .

Biological Activity

5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one (CAS: 2891598-75-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by various research findings and case studies.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 2891598-75-5
  • Purity : 97%

Synthesis

The synthesis of 5-[(4-methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one typically involves the cyclocondensation of appropriate starting materials, including 4-methoxybenzyl derivatives and hydrazones. The synthetic route allows for structural modifications that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Inhibition of Tumor Cell Proliferation :
    • In vitro studies demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it showed IC50 values of 0.57 µM against HL-60 and 0.18 µM against MV4-11 cell lines, indicating strong efficacy as a BRD4 inhibitor, which is crucial in cancer progression .
  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of BRD4, a protein involved in the regulation of gene transcription related to cancer cell proliferation. Docking studies suggest that structural features contribute to its binding affinity to BRD4 .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer and other diseases:

  • Topoisomerase Inhibition :
    • It has been reported to inhibit topoisomerase IIa with significant potency, which is vital for DNA replication and repair processes in cancer cells .

Case Studies and Research Findings

Study ReferenceBiological ActivityCell Lines TestedIC50 Values
BRD4 InhibitionHL-60, MV4-110.57 µM, 0.18 µM
Topoisomerase IIa InhibitionHeLa, NCI-H460, MCF-77.01 ± 0.60 µM (HeLa), 8.55 ± 0.35 µM (NCI-H460), 14.31 ± 0.90 µM (MCF-7)

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